molecular formula C25H28N2O8 B613630 Boc-Ser(Fmoc-Gly)-OH CAS No. 944283-06-1

Boc-Ser(Fmoc-Gly)-OH

Cat. No.: B613630
CAS No.: 944283-06-1
M. Wt: 484.51
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Description

Historical Development and Significance

The historical development of this compound can be traced to the broader evolution of protecting group strategies in peptide chemistry, with particular emphasis on the emergence of fluorenylmethyloxycarbonyl methodology in the 1980s. The compound represents a culmination of decades of research into addressing the fundamental challenges of peptide aggregation during synthesis, a problem that had plagued chemists since the early development of solid-phase peptide synthesis techniques. The introduction of fluorenylmethyloxycarbonyl chemistry marked a significant departure from the previously dominant tert-butyloxycarbonyl methodology, offering milder deprotection conditions that minimized side reactions and improved overall synthetic efficiency. However, the true significance of this compound lies not merely in its incorporation of these established protecting group strategies, but in its innovative combination of these methodologies within a single isodipeptide unit.

The development of isoacyl dipeptides, of which this compound is a prime example, emerged from intensive research into the O-acyl isopeptide method pioneered in the early 2000s. This methodology was specifically designed to address the synthesis of notoriously difficult peptide sequences, particularly those prone to aggregation such as beta-amyloid peptides. The historical significance of this compound becomes apparent when considering the synthetic challenges posed by sequences like Alzheimer's amyloid beta 1-42, which had been considered virtually impossible to synthesize using conventional methods due to their extreme aggregation propensity. The successful application of isoacyl dipeptides, including this compound, to such challenging targets represented a paradigm shift in peptide synthesis capabilities.

The compound's development also reflects the broader trend toward convergent synthesis strategies in peptide chemistry, where complex molecular architectures are assembled from carefully designed building blocks. This approach has proven particularly valuable in the synthesis of therapeutic peptides and proteins, where traditional stepwise methodologies often fail due to sequence-dependent aggregation phenomena. The historical trajectory of this compound thus represents not merely an incremental improvement in synthetic methodology, but a fundamental advancement that has opened new avenues for accessing previously intractable peptide targets.

Classification as an O-Acyl Isodipeptide

The classification of this compound as an O-acyl isodipeptide reflects its unique structural characteristics and the specific mechanistic role it plays in peptide synthesis. Unlike conventional dipeptide units where amino acids are connected through standard amide linkages, this compound features an ester linkage between the glycine carboxyl group and the serine hydroxyl group, creating what is termed an O-acyl bond. This structural modification fundamentally alters the conformational properties of the resulting peptide chain, disrupting the secondary structure formation that often leads to aggregation during synthesis.

The isodipeptide designation specifically refers to the compound's ability to serve as a structural isomer of the corresponding native dipeptide sequence. When incorporated into a growing peptide chain during solid-phase synthesis, this compound replaces a conventional serine-glycine dipeptide unit while maintaining the same amino acid composition but with altered connectivity. This substitution results in the formation of a depsipeptide intermediate that exhibits markedly different physical and chemical properties compared to the native sequence. The depsipeptide nature of these intermediates typically confers enhanced solubility and reduced aggregation tendency, making purification and handling significantly more manageable.

The O-acyl classification further distinguishes this compound from related protecting group strategies such as pseudoproline dipeptides. While both approaches aim to disrupt aggregation through conformational modification, the O-acyl isodipeptide method generates products that can be isolated and stored in their modified form before conversion to the native peptide structure. This capability provides a significant advantage in the synthesis of highly aggregation-prone sequences, where the native peptide form may be too insoluble for effective purification. The classification system thus reflects both the structural characteristics of the compound and its functional role in peptide synthesis strategies.

Role in Contemporary Peptide Chemistry

In contemporary peptide chemistry, this compound has established itself as an indispensable tool for addressing some of the most challenging synthetic targets in the field. The compound's primary role centers on its ability to facilitate the synthesis of aggregation-prone peptide sequences that would otherwise be virtually impossible to prepare using conventional methodologies. This capability has proven particularly valuable in the synthesis of therapeutic peptides, where sequence-dependent aggregation often represents a major obstacle to drug development efforts.

The compound's contemporary applications extend across a diverse range of peptide targets, from amyloid-related sequences to complex hormonal peptides such as insulin. In the case of insulin synthesis, the incorporation of isoacyl dipeptide segments into both the A and B chains has been shown to dramatically improve chain preparation and purification efficiency. The resulting synthetic route utilizing the isoacyl peptide approach achieved human insulin with a yield of 68% based on the starting purified A chain and an overall yield of 24% based on resin substitution, representing what was described as the most efficient route of human insulin chemical synthesis reported at the time.

Beyond its applications in specific synthetic targets, this compound has contributed to the broader understanding of peptide aggregation mechanisms and the development of general strategies for overcoming these challenges. The compound's use has provided insights into the relationship between peptide conformation and aggregation propensity, leading to more rational approaches to synthetic route design. Contemporary research has also explored the application of O-acyl isopeptide methodology to the development of peptide prodrugs, where the reversible nature of the O- to N-acyl migration provides a mechanism for controlled drug activation.

The role of this compound in modern peptide chemistry is further exemplified by its integration into automated synthesis platforms and its adoption by pharmaceutical companies for the production of therapeutic peptides. The compound's compatibility with standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocols has facilitated its widespread adoption, while its demonstrated effectiveness in challenging synthetic targets has made it a standard tool in the peptide chemist's arsenal.

Comparative Overview with Similar Protecting Group Strategies

The comparative analysis of this compound with other protecting group strategies reveals both unique advantages and complementary applications within the broader landscape of peptide synthesis methodologies. The most directly comparable approach is the use of pseudoproline dipeptides, which similarly aim to disrupt peptide aggregation through conformational modification but employ a fundamentally different mechanism. Pseudoproline dipeptides function by reversibly protecting serine or threonine residues as proline-like trifluoroacetic acid-labile oxazolidine structures, which disrupts secondary structure formation during synthesis.

Table 1: Comparative Analysis of Aggregation-Disrupting Dipeptide Strategies

Parameter This compound Pseudoproline Dipeptides Standard Dipeptides
Mechanism O-acyl ester formation Oxazolidine cyclization Conventional amide bond
Product after cleavage Depsipeptide Native peptide Native peptide
Solubility enhancement Significant Moderate None
Conversion requirement O→N acyl migration Automatic during cleavage Not applicable
Storage stability High (modified form) Not applicable Variable
Purification advantage Major Moderate None

The comparative advantages of the O-acyl isodipeptide approach become particularly apparent when examining the products obtained after trifluoroacetic acid cleavage. While pseudoproline dipeptides automatically convert to the native peptide sequence during the cleavage process, isoacyl dipeptides yield depsipeptide analogs that maintain their modified structure. This distinction provides significant practical advantages, as the depsipeptide products are often markedly more soluble than the corresponding native sequences, enabling effective purification by high-performance liquid chromatography.

The comparison with conventional fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl strategies reveals the specialized nature of the O-acyl isodipeptide approach. While standard protecting group methodologies focus on temporary protection of reactive functional groups, the isodipeptide strategy addresses fundamental issues of peptide physical behavior during synthesis. The dual protecting group system employed in this compound combines the advantages of both classical approaches: the tert-butyloxycarbonyl group provides robust amino protection while the fluorenylmethyloxycarbonyl group enables selective deprotection under mild basic conditions.

Empirical studies comparing the effectiveness of different aggregation-disrupting strategies have consistently demonstrated the superior performance of isoacyl dipeptides in highly challenging synthetic targets. In comparative syntheses of notoriously difficult peptide sequences, both pseudoproline dipeptides and isoacyl dipeptides produced remarkable enhancements in product purities compared to standard methodologies, with the products appearing to be of almost identical purity and composition. However, the additional advantage of improved solubility and purification capability provided by the isoacyl approach often makes it the preferred choice for the most challenging synthetic targets.

Properties

IUPAC Name

(2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWURCSQLSKGCY-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection Strategy

The synthesis begins with the orthogonal protection of serine’s α-amino and hydroxyl groups:

  • Boc Protection of Serine :
    L-Serine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/THF/water) to yield Boc-Ser-OH. The Boc group ensures acid-labile protection of the α-amino group while leaving the hydroxyl group reactive for subsequent functionalization.

  • Fmoc-Glycine Activation :
    Fmoc-Gly-OH is activated using carbodiimide reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). This step generates an active ester intermediate, facilitating nucleophilic attack by serine’s hydroxyl group.

  • Esterification Reaction :
    The activated Fmoc-Gly-OH is coupled to Boc-Ser-OH in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction kinetics by deprotonating the serine hydroxyl group. The reaction typically proceeds at 0–25°C for 4–12 hours, yielding this compound.

Key Reaction Conditions:

StepReagents/SolventsTemperatureTime
Boc ProtectionBoc₂O, NaOH, THF/H₂O0–5°C2–4 hours
Fmoc-Gly ActivationDCC/HOBt, DCM25°C1 hour
EsterificationBoc-Ser-OH, DMAP, DCM/DMF0–25°C4–12 hours

Solid-Phase Synthesis Adaptations

While this compound is typically prepared in solution phase, patent literature describes analogous strategies for resin-bound intermediates. For example, Fmoc-Gly-Wang resin is functionalized with Boc-Ser via ester linkages using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. This approach minimizes racemization and simplifies purification but requires acid-resistant resins to withstand Boc deprotection conditions.

Critical Parameters in Synthesis

Protecting Group Orthogonality

The Boc and Fmoc groups exhibit complementary stability:

  • Boc : Removed via trifluoroacetic acid (TFA) in DCM (25–50% v/v), preserving Fmoc and ester bonds.

  • Fmoc : Cleaved with piperidine (20% v/v in DMF), leaving Boc intact.
    This orthogonality allows sequential deprotection during SPPS, enabling selective elongation of peptide chains.

Racemization Mitigation

Serine’s α-carbon is prone to racemization under basic conditions. To minimize this:

  • Reactions are conducted at low temperatures (0–5°C).

  • Coupling agents like HOAt or HATU are preferred over DCC due to their superior efficiency and reduced side reactions.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. The product typically elutes at 60–70% acetonitrile, with a retention time of 12–15 minutes.

Analytical Validation

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 485.3 [M+H]⁺.

  • Amino Acid Analysis : Hydrolysis with 6N HCl (110°C, 24 hours) yields serine and glycine in a 1:1 molar ratio.

Industrial-Scale Considerations

Patent WO2017114191A1 highlights scalability challenges and solutions:

  • Deprotection Efficiency : Pd(PPh₃)₄-mediated removal of Alloc groups (unrelated to Boc/Fmoc) demonstrates the utility of transition-metal catalysts in orthogonal protection schemes.

  • Solvent Selection : CH₂Cl₂ and DMF are preferred for large-scale reactions due to their low cost and compatibility with Boc/Fmoc chemistry.

Emerging Methodologies

Recent advances include:

  • Enzymatic Esterification : Lipases catalyze serine-glycine ester bonds under mild conditions, avoiding harsh reagents.

  • Flow Chemistry : Continuous-flow systems enhance reaction control and reduce purification steps .

Chemical Reactions Analysis

Types of Reactions: Boc-Ser(Fmoc-Gly)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group using TFA and the Fmoc group using piperidine.

    Coupling Reactions: Formation of peptide bonds using reagents like DIC and OxymaPure.

    Substitution Reactions: Introduction of different functional groups at the amino or carboxyl termini.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the desired peptide sequence with the protecting groups removed at the appropriate stages .

Scientific Research Applications

Solid-Phase Peptide Synthesis

Overview of Fmoc and Boc Strategies

The Fmoc strategy has become the predominant method for peptide synthesis due to its compatibility with a range of modifications, including phosphorylated and glycosylated peptides. The Boc strategy, while less common now, remains relevant for specific applications where harsh deprotection conditions are not suitable. Boc-Ser(Fmoc-Gly)-OH serves as an important building block in these methods.

Benefits of Using this compound

  • Low Epimerization Rates : The use of this compound minimizes epimerization during coupling reactions, which is critical for maintaining the integrity of peptide sequences. Studies show that Fmoc-based coupling can achieve epimerization levels as low as 0.18% at elevated temperatures .
  • Stability and Compatibility : This compound exhibits excellent stability in solution and is compatible with various coupling reagents used in SPPS, making it a reliable choice for synthesizing complex peptides .

Glycosylation Applications

Glycosylated Peptide Synthesis

The incorporation of glycosylation into peptides enhances their biological activity and stability. This compound can be utilized to synthesize glycosylated peptide thioesters through the Boc strategy, which avoids the harsh conditions associated with Fmoc methods.

  • Case Study : The synthesis of chitobiosylated peptide thioesters demonstrated that using this compound resulted in higher yields compared to Fmoc strategies. This was particularly evident in the synthesis of the extracellular matrix metalloproteinase inducer, emmprin .

Peptide Thioester Formation

Thioester Methodology

Thioesters are crucial intermediates in peptide synthesis, allowing for the formation of larger peptides through segment coupling. This compound has been employed effectively to create peptide thioesters that are essential for various biological applications.

  • Experimental Findings : Research indicates that using Boc-protected serine derivatives like this compound leads to successful thioester formation without significant degradation of sensitive glycosidic linkages . This method has proven reliable for synthesizing complex peptides that require specific structural features.

Mechanism of Action

The mechanism of action of Boc-Ser(Fmoc-Gly)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino acids during the synthesis process, preventing side reactions and ensuring the correct sequence of amino acids. The deprotection steps allow for the sequential addition of amino acids, ultimately leading to the formation of the desired peptide .

Comparison with Similar Compounds

Key Structural Features :

  • Boc Group : Acid-labile, removed with trifluoroacetic acid (TFA).
  • Fmoc-Gly Ester : Base-labile (cleaved with piperidine), allowing orthogonal deprotection .
  • O-Acyl Isopeptide Unit : Facilitates sol–gel transitions in collagen-mimetic peptides via O–N acyl migration .

Below is a detailed comparison of Boc-Ser(Fmoc-Gly)-OH with structurally or functionally related compounds, focusing on synthesis, applications, and stability.

Table 1: Comparative Analysis of this compound and Analogues
Compound Protection Groups Synthesis Method Key Applications Stability/Challenges References
This compound Boc (α-amino), Fmoc-Gly (hydroxyl) EDC·HCl/DMAP-mediated coupling in DCM Collagen-like polymers, Aβ1-42 synthesis Fmoc deprotection requires mild base (10% piperidine); coupling at Ser42 of Aβ1-42 is low-yielding
Boc-Ser(TBDPS)-OH Boc (α-amino), TBDPS (hydroxyl) EEDQ-mediated coupling without hydroxyl protection Electrosynthesis of dehydroamino acids TBDPS offers steric bulk; dipeptide synthesis achieves 74–84% yield
Boc-Ser(Piv)-OH Boc (α-amino), Piv (hydroxyl) Hydrogenolysis of Boc-Ser(Piv)-OBn Synthesis of dehydrophenylalanine derivatives Piv group enhances solubility; stable under acidic conditions
Boc-Ser(Me)-OH Boc (α-amino), Me (hydroxyl) Not explicitly described Research chemical (no specific application noted) Methyl ether is stable but limits further functionalization
Fmoc-L-Lys(Boc)-Gly-OH Fmoc (α-amino), Boc (ε-amino) HATU-mediated coupling in acetonitrile/water Model dipeptide for polypeptide synthesis Dual protection avoids side reactions; requires careful resin loading
Structural and Functional Differences
  • Orthogonal Deprotection : this compound uniquely combines acid- and base-labile groups, enabling sequential assembly in SPPS. In contrast, Boc-Ser(TBDPS)-OH relies on the bulky TBDPS group for hydroxyl protection, which may hinder coupling efficiency .
  • Hydroxyl Modifications : The Fmoc-Gly ester in this compound allows post-synthetic O–N acyl migration, critical for forming thermoresponsive gels in collagen-like peptides . Compounds like Boc-Ser(Me)-OH lack this dynamic functionality.
Stability and Handling
  • Fmoc Sensitivity: this compound requires careful handling to prevent premature deprotection. Fmoc cleavage with 10% piperidine (vs. 20% for standard Fmoc-amino acids) minimizes side reactions .
  • Solubility : Boc-Ser(Piv)-OH and Fmoc-L-Lys(Boc)-Gly-OH exhibit improved solubility in organic solvents compared to this compound, which may precipitate in DMF/CH₂Cl₂ mixtures .

Biological Activity

Boc-Ser(Fmoc-Gly)-OH is a derivative of serine that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound is characterized by its unique structural features, including the Boc (tert-butyloxycarbonyl) protecting group on the amino group and the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the hydroxyl group. The biological activity of this compound can be explored through its role in peptide synthesis, stability, and potential applications in drug development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Boc Ser Fmoc Gly OH=BocSer Fmoc Gly OH\text{Boc Ser Fmoc Gly OH}=\text{Boc}-\text{Ser}-\text{ Fmoc Gly }-\text{OH}

Where:

  • Boc : Protects the amino group.
  • Fmoc : Protects the hydroxyl group.
  • Gly : Represents glycine, which is attached to serine.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight335.37 g/mol
SolubilitySoluble in DMF, DMSO
Melting PointNot specified
StabilityStable under acidic conditions

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS, where it serves as a building block for synthesizing peptides. The protection groups allow for selective reactions without interfering with other functional groups present in the peptide sequence. Its application has been shown to enhance yields and purities of peptides, particularly those prone to aggregation.

2. Isoacyl Dipeptides

The incorporation of this compound into isoacyl dipeptides has been noted for its ability to disrupt aggregation tendencies in peptides. This modification leads to improved solubility and facilitates purification processes during synthesis. Isoacyl dipeptides replace amide bonds with ester linkages, which significantly alters the conformation and stability of the resulting peptides .

3. Case Studies

Several studies have highlighted the effectiveness of this compound in various peptide synthesis scenarios:

  • Study on Amyloidogenic Peptides : Research demonstrated that using isoacyl dipeptides containing this compound improved the solubility of amyloidogenic peptides, which are typically difficult to synthesize due to their propensity to aggregate .
  • Fragment Condensation : The compound has been utilized effectively in fragment condensation reactions where its incorporation at the C-terminus allows for coupling without risk of epimerization, thus maintaining the integrity of sensitive sequences .

4. Stability and Reactivity

The stability of this compound under various conditions is crucial for its application in synthesis. It has shown resilience against racemization during coupling reactions, which is vital for maintaining enantiomeric purity in synthesized peptides. Research indicates that its use results in minimal side reactions when compared to traditional methods .

Discussion

The biological activity of this compound extends beyond mere structural utility; it plays a pivotal role in enhancing synthetic efficiency and improving the overall quality of peptide products. Its unique properties make it a valuable component in modern peptide synthesis strategies, particularly for complex sequences that require high fidelity and stability.

Q & A

Basic Research Questions

Q. What are the optimal deprotection conditions for Boc and Fmoc groups in Boc-Ser(Fmoc-Gly)-OH during solid-phase peptide synthesis?

  • Methodological Answer :

  • Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 30–60 minutes, followed by neutralization with 5% DIEA in DCM. This ensures selective removal of the Boc group without affecting the Fmoc-protected glycine .
  • Fmoc Deprotection : Treat with 20% piperidine in DMF for 2 × 5 minutes to cleave the Fmoc group. Monitor completeness via UV absorbance at 301 nm .
    • Key Considerations : Orthogonal protection allows sequential synthesis; confirm deprotection efficiency via HPLC or mass spectrometry .

Q. What analytical techniques are recommended for verifying the purity and stereochemical integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • Stereochemical Integrity : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm retention of chiral centers. Optical rotation measurements ([α]D20_{D}^{20}) should align with literature values (e.g., [α]D20_{D}^{20} +20° for Boc-Ser derivatives) .
  • Mass Confirmation : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., C23_{23}H25_{25}N3_{3}O7_{7} requires m/z 480.1762) .

Q. How does the orthogonal protection strategy using Boc and Fmoc groups facilitate the stepwise assembly of glycopeptides?

  • Methodological Answer :

  • Boc Stability : Resists basic conditions (e.g., piperidine), enabling selective Fmoc removal during chain elongation.
  • Sequential Synthesis : Example workflow: (1) Deprotect Fmoc-Gly with piperidine, (2) couple next amino acid, (3) repeat. Final Boc removal occurs post-resin cleavage with HF or TFA .
    • Advantage : Prevents premature deprotection, critical for synthesizing peptides with multiple post-translational modifications.

Advanced Research Questions

Q. How can researchers mitigate racemization risks during the coupling of this compound in automated peptide synthesizers?

  • Methodological Answer :

  • Coupling Agents : Use HOBt/DIC or Oxyma Pure/DIEA to minimize racemization. Avoid carbodiimides alone, which increase basicity and racemization risk .
  • Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.
  • Monitoring : Analyze diastereomer formation via chiral HPLC post-cleavage. Racemization >1% warrants protocol revision .

Q. What strategies are effective in resolving solubility issues of this compound in non-polar solvents during solution-phase synthesis?

  • Methodological Answer :

  • Solvent Systems : Use DMF:DCM (1:4) or DMSO to enhance solubility. For highly hydrophobic sequences, add 0.1% TFA to protonate the amino group .
  • Microwave-Assisted Synthesis : Increases solubility via localized heating (50–60°C) without degrading acid-labile groups .
    • Validation : Confirm solubility via dynamic light scattering (DLS) or visual turbidity assays.

Q. In conformational studies, how does the incorporation of this compound influence peptide backbone flexibility compared to unprotected serine residues?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare α-helix or β-sheet content in protected vs. unprotected peptides. Boc/Fmoc groups may restrict rotation at the serine side chain, reducing conformational entropy .
  • Molecular Dynamics (MD) Simulations : Analyze Ramachandran plots for serine φ/ψ angles. Protected serine often shows reduced flexibility in glycine-rich regions .
    • Application : Critical for designing constrained peptides with enhanced receptor-binding specificity.

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